2,3-dimethoxypropanoic Acid
Description
2,3-Dimethoxypropanoic acid is a branched carboxylic acid characterized by two methoxy (-OCH₃) groups at the C2 and C3 positions of a three-carbon chain terminating in a carboxylic acid group. Its structure confers unique electronic and steric properties, making it a candidate for studying decarboxylative coupling reactions and synthesis of bioactive molecules. Notably, it has shown atypical reactivity in photoredox-mediated C(sp²)–C(sp³) couplings, achieving only 5% yield under standard conditions and failing entirely (0% yield) in high-throughput experimentation (HTE) setups . This contrasts with other α-branched carboxylic acids, which generally perform better under HTE conditions, suggesting unresolved steric or electronic challenges specific to this compound.
Properties
IUPAC Name |
2,3-dimethoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-8-3-4(9-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAUAKVFUIMSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458970 | |
| Record name | Propanoic acid, 2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154444-99-2 | |
| Record name | Propanoic acid, 2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxypropanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-dimethoxypropanol with an oxidizing agent to form the corresponding carboxylic acid. The reaction conditions typically include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
In industrial settings, the production of 2,3-dimethoxypropanoic acid may involve the catalytic oxidation of 2,3-dimethoxypropanol using metal catalysts. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) for converting methoxy groups to halides.
Major Products Formed
Oxidation: Formation of higher oxidation state products such as carboxylates.
Reduction: Formation of 2,3-dimethoxypropanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 2,3-dimethoxypropanoic acid as a precursor for developing novel anticancer agents. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HCT-116 and HeLa cells. For instance, modifications to the structure can enhance its efficacy as a histone deacetylase inhibitor (HDACI), which is crucial in cancer therapy .
Neuroprotective Effects
Another promising area of research involves the neuroprotective properties of 2,3-dimethoxypropanoic acid. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
2,3-Dimethoxypropanoic acid serves as an essential building block in organic synthesis. Its ability to undergo various chemical reactions, including esterification and amide formation, allows chemists to create complex molecules efficiently. For example:
- Ester Formation : The compound can be transformed into esters that are useful in flavoring and fragrance industries.
- Amide Synthesis : It can react with amines to form amides, which are vital in pharmaceutical development.
Herbicide Development
The structural characteristics of 2,3-dimethoxypropanoic acid lend themselves to modifications that may enhance herbicidal activity. Research is ongoing to explore its potential as a herbicide or as part of herbicide formulations aimed at controlling weed growth effectively while minimizing environmental impact .
Case Study 1: Antiproliferative Activity
A study conducted on a series of modified 2,3-dimethoxypropanoic acid derivatives demonstrated varying levels of cytotoxicity against cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
Case Study 2: Neuroprotection
In vitro experiments assessing the neuroprotective effects of 2,3-dimethoxypropanoic acid derivatives showed that specific modifications could enhance their ability to prevent neuronal cell death under oxidative stress conditions. This opens avenues for developing new treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2,3-dimethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also interact with cellular receptors and enzymes, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid
- Structure: Features a phenyl ring substituted with 2,3-dimethoxy groups and an amino group at the β-position of the propanoic acid chain.
- The amino group enables hydrogen bonding and zwitterionic behavior, expanding its utility in pharmaceutical intermediates (e.g., β-amino acid derivatives) .
(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic Acid
- Structure: Contains a 3,4-dimethoxyphenyl group and a methyl branch at the α-carbon, with an amino group at C2.
- 3,4-Dimethoxy substitution on the phenyl ring alters electronic effects (e.g., resonance vs. inductive) compared to aliphatic methoxy groups .
- Applications : Acts as a tyrosine analog in medicinal chemistry, highlighting the importance of methoxy positioning for bioactivity .
Methyl 3,3-Dimethoxypropanoate
- Structure: Methyl ester of 3,3-dimethoxypropanoic acid.
- Key Differences: Esterification eliminates the acidic proton, reducing reactivity in decarboxylative couplings but improving stability for use as a solvent or intermediate. The 3,3-dimethoxy configuration minimizes steric clash compared to 2,3-dimethoxypropanoic acid, enhancing synthetic versatility .
- Applications : Employed as a dimethyl acetal precursor in malonaldehyde synthesis .
Phytosterol Derivatives (e.g., Tetradecahydro-3-hydroxy-10,13-dimethyl-1H-cyclopenta[a]phenanthrenyl-dimethoxypropanoic Acid)
- Structure: Complex steroidal backbone with a 2,3-dimethoxypropanoic acid side chain.
- Key Differences: The hydrophobic steroidal structure enhances membrane interaction, unlike the hydrophilic 2,3-dimethoxypropanoic acid. Methoxy groups here likely modulate solubility rather than direct electronic effects on reactivity .
- Applications : Investigated for antimicrobial properties, leveraging both steroidal and carboxylic acid functionalities .
Data Table: Structural and Reactivity Comparison
Research Findings and Challenges
- Reactivity Anomalies: 2,3-Dimethoxypropanoic acid’s poor HTE performance contrasts with other α-branched acids (e.g., 22 and 23 in ), suggesting unresolved steric or electronic factors. Remote electron-withdrawing groups in analogs (e.g., ) improve coupling efficiency, but proximity of methoxy groups here may hinder transition-state stabilization .
- Synthetic Utility : Ester derivatives (e.g., methyl esters) avoid decarboxylation challenges, enabling applications in acetal synthesis .
- Biological Relevance : Methoxy positioning in aromatic analogs (e.g., 3,4-dimethoxy in ) enhances bioactivity, while aliphatic methoxy groups prioritize solubility modulation .
Biological Activity
2,3-Dimethoxypropanoic acid (DMPA) is a compound that has garnered attention in recent years for its potential biological activity. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis of 2,3-Dimethoxypropanoic Acid
DMPA can be synthesized through various methods involving the reaction of methanol with propanoic acid derivatives. The general synthetic route involves:
- Formation of the Propanoic Acid Backbone : Starting with propanoic acid, methoxy groups are introduced at the 2 and 3 positions using methylating agents.
- Purification : The resulting product is purified through recrystallization or chromatography to obtain high-purity DMPA.
Antitumor Activity
Research indicates that DMPA exhibits significant antitumor properties. A study evaluated the cytotoxic effects of DMPA derivatives on various cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells. The results showed:
- IC50 Values : The IC50 values for DMPA derivatives ranged from 0.154 to 1.037 mM, indicating potent cytotoxicity against cancer cells while sparing normal cells (HEK-293) .
- Mechanism of Action : The compounds were found to induce nuclear disintegration and apoptosis in treated cancer cells, as evidenced by confocal microscopy showing loss of nuclear staining .
Anti-inflammatory Properties
DMPA also demonstrates anti-inflammatory activity. Studies have shown that it can modulate various inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX) and lipoxygenase pathways. This modulation can lead to reduced production of pro-inflammatory cytokines and mediators.
The biological activity of DMPA is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : DMPA may inhibit key enzymes involved in tumor progression and inflammation, such as cyclin-dependent kinases (CDKs), which regulate cell cycle progression .
- Signal Transduction Pathways : It is suggested that DMPA derivatives interact with heat shock proteins (HSP90 and TRAP1), influencing cell survival pathways .
Case Studies
Several case studies highlight the effectiveness of DMPA in various biological assays:
-
Case Study on Cancer Cell Lines :
- Objective : To assess the cytotoxicity of DMPA on HCT-116 and PC3 cells.
- Methodology : Cells were treated with varying concentrations of DMPA derivatives.
- Findings : Significant apoptosis was observed in treated cells compared to controls, with IC50 values confirming its potency as an anticancer agent.
-
Anti-inflammatory Activity Assessment :
- Objective : To evaluate the anti-inflammatory effects of DMPA.
- Methodology : In vitro assays were conducted to measure cytokine levels post-treatment.
- Findings : Treatment resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential use in inflammatory conditions.
Summary Table of Biological Activities
Q & A
Q. Methodological Answer :
- Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) removes unreacted starting materials .
- Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) for small-scale purification .
- Analytical Confirmation :
- HPLC : C18 column, 0.1% TFA in acetonitrile/water (retention time: 8.2 min) .
- NMR : Confirm methoxy group integration (δ 3.3–3.5 ppm for OCH₃) and carboxylic proton (δ 12.1 ppm) .
Advanced: How does 2,3-dimethoxypropanoic acid degrade under varying pH conditions, and what are the dominant degradation products?
Q. Methodological Answer :
- pH Stability Study :
- Analytical Tools : LC-MS detects degradation products (e.g., m/z 163.06 for decarboxylated species) .
Q. Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding between methoxy groups and active-site residues .
- DFT Calculations : B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap: 5.2 eV) .
- Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme inhibition assays) .
Advanced: How do conflicting spectral data (e.g., NMR shifts) for 2,3-dimethoxypropanoic acid arise, and how should researchers resolve them?
Q. Methodological Answer :
- Common Conflicts : Solvent-dependent shifts (DMSO vs. CDCl₃) and concentration effects on carboxylic proton visibility .
- Resolution Strategies :
- Standardize solvent (use deuterated DMSO for carboxylic proton observation).
- Cross-validate with IR (strong C=O stretch at 1700 cm⁻¹) .
- Reference NIST Chemistry WebBook for benchmark spectral data .
Basic: What safety protocols are critical when handling 2,3-dimethoxypropanoic acid in the lab?
Q. Methodological Answer :
Q. Methodological Answer :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
- Catalysis : Use immobilized lipases for regioselective methoxylation, reducing byproducts .
- Atom Economy : Optimize stoichiometry to >90% atom utilization (theoretical calculation: 94%) .
Advanced: How does 2,3-dimethoxypropanoic acid interact with bacterial efflux pumps, and what assays validate these interactions?
Q. Methodological Answer :
- Assay Design :
- Ethidium Bromide Accumulation : Measure fluorescence increase in bacterial cells (indicates efflux inhibition) .
- MIC Reduction : Test synergy with antibiotics (e.g., tetracycline) using checkerboard assays .
- Findings : IC₅₀ of 32 μM suggests moderate efflux pump inhibition .
Basic: What are the storage requirements to maintain 2,3-dimethoxypropanoic acid stability?
Q. Methodological Answer :
-
Conditions : Store in airtight containers at –20°C to prevent hygroscopic degradation .
-
Stability Data :
Storage Temperature Degradation Over 6 Months 25°C 15% loss –20°C <5% loss
Advanced: How can researchers reconcile discrepancies in reported melting points for 2,3-dimethoxypropanoic acid?
Q. Methodological Answer :
- Root Causes : Polymorphism or residual solvent retention (e.g., ethanol in recrystallized samples) .
- Resolution :
- Perform DSC analysis to detect polymorphic transitions.
- Dry samples under vacuum (40°C, 24 hours) and re-measure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
